molecular formula C13H17NO5 B13503090 (R,S)-N-Acetyl-3,4-dimethoxyphenylalanine

(R,S)-N-Acetyl-3,4-dimethoxyphenylalanine

Cat. No.: B13503090
M. Wt: 267.28 g/mol
InChI Key: CDJLVVKXGZXTPW-JTQLQIEISA-N
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Description

(2S)-3-(3,4-dimethoxyphenyl)-2-acetamidopropanoic acid is an organic compound with a complex structure that includes a dimethoxyphenyl group, an acetamido group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3,4-dimethoxyphenyl)-2-acetamidopropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of functional groups, formation of the amide bond, and subsequent deprotection and purification steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3,4-dimethoxyphenyl)-2-acetamidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine or the carboxylic acid to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the acetamido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups onto the aromatic ring or the acetamido group.

Scientific Research Applications

(2S)-3-(3,4-dimethoxyphenyl)-2-acetamidopropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and protein-ligand binding due to its specific functional groups.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-3-(3,4-dimethoxyphenyl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propionic acid
  • 3,4-Dimethoxycinnamic acid
  • 3,4-Dimethoxybenzoic acid

Uniqueness

(2S)-3-(3,4-dimethoxyphenyl)-2-acetamidopropanoic acid is unique due to its specific stereochemistry and the presence of both an acetamido group and a propanoic acid moiety. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

(2S)-2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C13H17NO5/c1-8(15)14-10(13(16)17)6-9-4-5-11(18-2)12(7-9)19-3/h4-5,7,10H,6H2,1-3H3,(H,14,15)(H,16,17)/t10-/m0/s1

InChI Key

CDJLVVKXGZXTPW-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

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